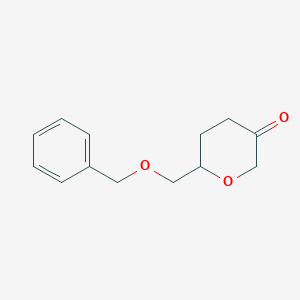

6-((Benzyloxy)methyl)dihydro-2H-pyran-3(4H)-on

Übersicht

Beschreibung

6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one (6-BMPO) is a small molecule that has been used in scientific research for decades. It is a compound that is used in a variety of different scientific research applications and has been found to have a variety of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Synthese von bioaktiven Molekülen

Diese Verbindung ist ein vielseitiges Ausgangsmaterial bei der Synthese von bioaktiven Molekülen. Ihre Struktur ist für chemische Modifikationen geeignet, wodurch eine große Bandbreite an Molekülen mit potenzieller biologischer Aktivität geschaffen werden kann. Zum Beispiel kann sie zur Synthese von Analoga von Naturprodukten oder neuen Pharmazeutika mit potenziellen therapeutischen Anwendungen verwendet werden .

Pharmazeutische Zwischenprodukte

Aufgrund ihrer Stabilität und Reaktivität dient 6-(Benzyloxymethyl)tetrahydropyran-3-on als Zwischenprodukt in der pharmazeutischen Synthese. Es kann in verschiedene Verbindungen umgewandelt werden, die für die Entwicklung neuer Medikamente von entscheidender Bedeutung sind, insbesondere im Bereich der antiviralen, krebshemmenden und entzündungshemmenden Medikamente .

Asymmetrische Synthese

Die Verbindung wird in der asymmetrischen Synthese verwendet, die für die Herstellung enantiomerenreiner Substanzen unerlässlich ist. Dies ist besonders wichtig in der pharmazeutischen Industrie, da die Chiralität eines Medikaments seine Wirksamkeit und Sicherheit beeinflussen kann. Sie kann in katalytischen Kreisläufen oder als chirales Hilfsmittel verwendet werden, um die Stereoselektivität in chemischen Reaktionen zu induzieren .

Materialwissenschaft

In der Materialwissenschaft kann 6-(Benzyloxymethyl)tetrahydropyran-3-on ein Vorläufer für Polymere und Harze mit spezifischen Eigenschaften sein. Seine Fähigkeit, Polymerisation zu unterliegen oder in größere molekulare Frameworks eingebaut zu werden, macht es wertvoll für die Entwicklung neuer Materialien mit gewünschten mechanischen und chemischen Eigenschaften .

Methoden der organischen Synthese

Diese Verbindung ist auch bei der Entwicklung neuer Methoden der organischen Synthese von Bedeutung. Ihre Reaktivität ermöglicht es Chemikern, neue Reaktionswege, Katalysatoren und Reagenzien zu erforschen, was möglicherweise zu effizienteren und nachhaltigeren chemischen Prozessen führt .

Analytische Chemie

In der analytischen Chemie können Derivate von 6-(Benzyloxymethyl)tetrahydropyran-3-on als Standards oder Reagenzien in verschiedenen analytischen Techniken verwendet werden. Diese Derivate können bei der Quantifizierung und Identifizierung von Substanzen in komplexen Gemischen helfen .

Pflanzenschutzmittelforschung

Die Derivate der Verbindung können in der Pflanzenschutzmittelforschung verwendet werden, um neue Pestizide oder Herbizide zu entwickeln. Ihre strukturelle Flexibilität ermöglicht die Herstellung von Verbindungen, die mit spezifischen biologischen Zielstrukturen in Schädlingen oder Unkräutern interagieren können, was zur Entwicklung effektiverer und selektiverer Pflanzenschutzmittel führt .

Aroma- und Duftstoffindustrie

Schließlich können 6-(Benzyloxymethyl)tetrahydropyran-3-on und seine Derivate in der Aroma- und Duftstoffindustrie eingesetzt werden. Sie können zur Synthese neuer aromatischer Verbindungen beitragen oder aufgrund ihrer chemischen Struktur bestehende Aromen und Düfte verbessern .

Wirkmechanismus

The mechanism of action of 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one is not fully understood. It is believed that 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one binds to proteins and enzymes, which then causes a conformational change in the protein or enzyme, resulting in a change in its activity. Additionally, it is believed that 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one can interact with DNA, resulting in changes in gene expression.

Biochemical and Physiological Effects

6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one has been found to have a variety of biochemical and physiological effects. It has been found to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. Additionally, 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. It has also been found to have an inhibitory effect on the enzyme 5-alpha-reductase, which is involved in the conversion of testosterone to dihydrotestosterone.

Vorteile Und Einschränkungen Für Laborexperimente

The use of 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and it is relatively easy to synthesize. Additionally, it can be used to study a variety of biochemical and physiological processes. However, there are some limitations to the use of 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one in laboratory experiments. For example, it can be difficult to accurately measure the concentration of 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one in a solution, as it is a small molecule that is easily degraded by enzymes. Additionally, it can be difficult to control the concentration of 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one in a solution, as it is easily metabolized by cells.

Zukünftige Richtungen

There are a number of potential future directions for the use of 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one in scientific research. One potential direction is the use of 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one in the development of new drugs. The ability of 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one to bind to proteins and enzymes could be used to develop drugs that target specific proteins and enzymes, which could lead to the development of more effective drugs. Additionally, the ability of 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one to interact with DNA could be used to develop drugs that target specific genes, which could lead to the development of more effective treatments for genetic diseases. Finally, the ability of 6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one to modulate gene expression could be used to develop drugs that target specific pathways, which could lead to the development of more effective treatments for a variety of diseases.

Eigenschaften

IUPAC Name |

6-(phenylmethoxymethyl)oxan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c14-12-6-7-13(16-9-12)10-15-8-11-4-2-1-3-5-11/h1-5,13H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNQRTSXXDMWFGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)COC1COCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

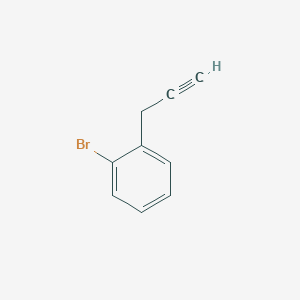

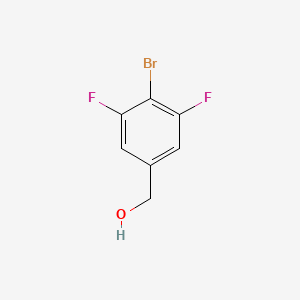

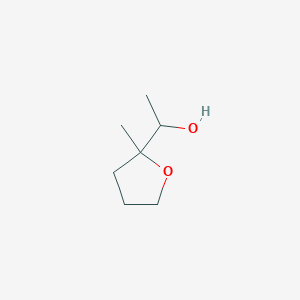

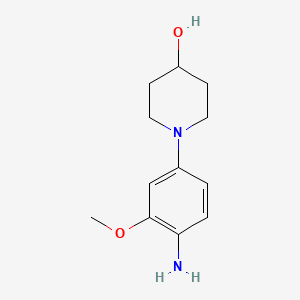

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[c]isothiazol-5-ylmethanol](/img/structure/B1527616.png)

![3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1527620.png)

![Carbamimidothioic acid,[bis(phenylmethoxy)phosphinyl]-, methyl ester (9CI)](/img/structure/B1527625.png)

![4-chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1527626.png)

![3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1527630.png)

![4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1527631.png)